6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
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Overview
Description
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine base substituted with a piperazine ring and a chloropyrimidine moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chloropyrimidine Intermediate: The starting material, 5-chloropyrimidine, is reacted with suitable reagents to introduce the piperazine ring.
Coupling with Purine Derivative: The chloropyrimidine intermediate is then coupled with a purine derivative under specific conditions to form the final compound.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chloropyrimidine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chloropyrimidine site[2][2].
Scientific Research Applications
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
3-(Piperazin-1-yl)-1,2-benzothiazole: Another compound with a piperazine ring, used for its biological activities.
Uniqueness
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C16H19ClN8O |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)purine |
InChI |
InChI=1S/C16H19ClN8O/c1-26-7-6-25-11-22-13-14(20-10-21-15(13)25)23-2-4-24(5-3-23)16-18-8-12(17)9-19-16/h8-11H,2-7H2,1H3 |
InChI Key |
NPQCLDCCTYQTTG-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
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